molecular formula C27H33IO3S B12325798 bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

Cat. No.: B12325798
M. Wt: 564.5 g/mol
InChI Key: FUYYTJIQJQBHRM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is an organoiodine compound known for its role as a cationic photoinitiator and photoacid generator. It is widely used in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the reaction of iodine with 2-tert-butylphenyl lithium, followed by the addition of 4-methylbenzenesulfonic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds like carboxylic acids and ketones .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is unique due to its specific combination of tert-butylphenyl groups and the 4-methylbenzenesulfonate counterion. This combination imparts distinct solubility, stability, and reactivity properties, making it suitable for specialized applications in photoinitiation and photoacid generation .

Properties

Molecular Formula

C27H33IO3S

Molecular Weight

564.5 g/mol

IUPAC Name

bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate

InChI

InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

FUYYTJIQJQBHRM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.